molecular formula C14H23NO5 B2973403 (S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 126587-36-8

(S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B2973403
CAS No.: 126587-36-8
M. Wt: 285.34
InChI Key: YSNYRLFAMVTFTM-DMEOUFDRSA-N
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Description

(S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chiral Auxiliaries : One study describes the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound similar to the one , from L-alanine. This compound was used as a chiral auxiliary in dipeptide synthesis and for the preparation of other enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995).

  • Intermediate in Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin, was synthesized from L-cystine. Biotin is crucial in the metabolic cycle, involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Applications in Medical Research

  • Antimycobacterial Activities : A study synthesized compounds related to the query compound and evaluated them for antimycobacterial activities against various strains of Mycobacterium tuberculosis. One specific compound showed significant in vitro and in vivo activity (Sriram et al., 2007).

  • Cytotoxicity Against Leukemia Cells : Another study found that enantiomers of tert-butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate exhibited cytotoxic and pro-apoptotic activities against leukemia cell lines (Pinto et al., 2011).

Chemical Synthesis and Modifications

  • Synthesis of N-Boc Protected Oxazolidines : Synthesis and characterization of N-Boc protected oxazolidines, a derivative similar to the query compound, from L-Serine, was reported. This compound serves as a precursor for medicinally significant candidates (Khadse & Chaudhari, 2015).

  • Preparation of Enantiomerically Pure Compounds : The synthesis of α-trifluoromethyl-α,β-unsaturated ester, derived from chiral serine aldehyde, was used as a key intermediate for the synthesis of various N-azanucleosides (Qing, Yu & Fu, 2002).

Properties

IUPAC Name

tert-butyl (4S)-4-[(Z)-3-methoxy-3-oxoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3/b8-7-/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNYRLFAMVTFTM-DMEOUFDRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)/C=C\C(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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